![molecular formula C19H15N5O5S3 B2499483 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-28-1](/img/structure/B2499483.png)
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide" is a chemical entity that appears to be related to a class of sulfonamide compounds. These compounds are known for their diverse biological activities, which often include antimicrobial and enzyme inhibition properties. The structure of the compound suggests that it may interact with biological targets such as enzymes, potentially inhibiting their activity. The presence of a thiadiazole ring, a benzothiophene moiety, and a nitro group indicates that the compound could have interesting chemical reactivity and physical properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with the formation of intermediates such as acridine derivatives, which are then further modified to introduce sulfonamide and carboxamide groups . For example, the synthesis of acridine intermediates can be achieved through the reduction of nitro acridine derivatives, followed by reactions with sulfonyl chlorides and carbamoyl chlorides to yield sulfonamide/carboxamide compounds . Similarly, the synthesis of related thiadiazole sulfonamides involves the reaction of thiadiazole derivatives with sulfonyl chlorides, as seen in the preparation of sulfamethizole and its impurities . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The 1,3,4-thiadiazole ring is a heterocyclic component known to confer antimicrobial properties when incorporated into a molecule . The sulfamoyl group attached to the phenyl ring is a common feature in sulfonamide drugs, which are known to inhibit carbonic anhydrase enzymes . The nitro group and the benzothiophene moiety could also contribute to the compound's biological activity and its physical and chemical properties.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, thiadiazole derivatives can participate in ring-opening reactions to form thioketene intermediates, which can then react with nucleophiles to form esters or amides . The presence of a nitro group and a benzothiophene core in the compound suggests that it may undergo similar reactions, potentially leading to the formation of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The melting points, FT-IR, 1H NMR, 13C NMR, and HRMS analyses are standard techniques used to characterize such compounds . The presence of the nitro group and the aromatic systems in the molecule suggests that it may have significant UV-Vis absorbance, which could be useful in spectroscopic studies. The compound's solubility, stability, and reactivity would be key factors in determining its suitability for use in various applications, including as a potential drug candidate.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of various compounds related to the core chemical structure of interest. These include the development of novel compounds with potential biological activities, characterized by various spectroscopic techniques. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate has been reported, highlighting the methods for creating structurally complex molecules with potential biological implications (Tang Li-jua, 2015).
Carbonic Anhydrase Inhibition
Some studies have explored the carbonic anhydrase inhibitory properties of metal complexes derived from sulfonamide-containing compounds similar to the chemical structure . These complexes have been found to exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential for therapeutic application (Nurgün Büyükkıdan et al., 2013).
Antiproliferative Activities
The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines have also been investigated. Some compounds have shown selective effects against specific tumor cells, indicating their potential as lead compounds for the development of new anticancer therapies (Samet Mert et al., 2014).
Antimicrobial and Antifungal Action
Additionally, compounds with structural similarities have been synthesized and tested for their antimicrobial and antifungal activities. These studies have identified substances with significant activity against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents (I. Sych et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S3/c1-2-17-21-22-19(31-17)23-32(28,29)14-6-3-12(4-7-14)20-18(25)16-10-11-9-13(24(26)27)5-8-15(11)30-16/h3-10H,2H2,1H3,(H,20,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOCAPAPPIQECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)
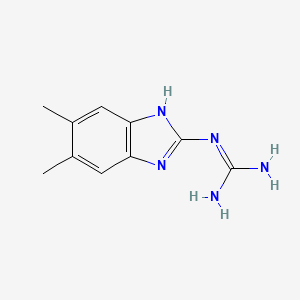
![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
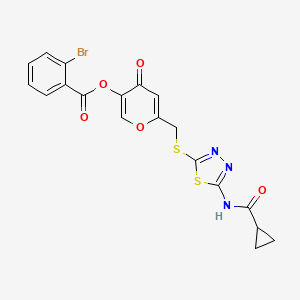
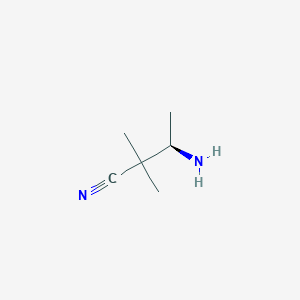
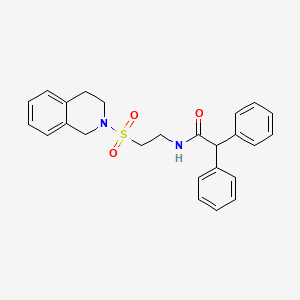
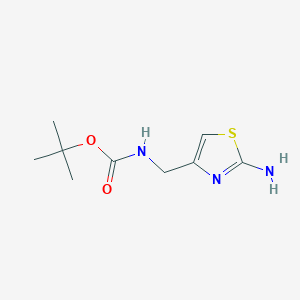


![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)
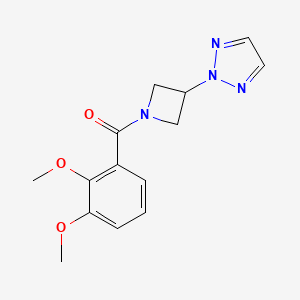
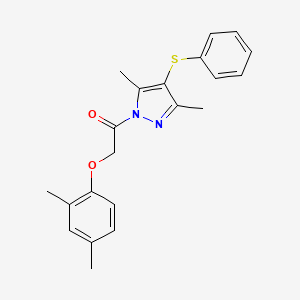
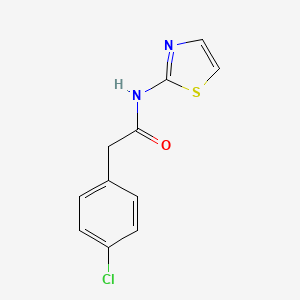
![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)